Disodium phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Buffering Agent

Disodium phthalate serves as a versatile buffering agent for maintaining a stable pH in various biological and chemical experiments. Its effectiveness lies in its ability to neutralize small amounts of both acids and bases, thereby resisting significant pH changes within a specific range []. This property makes it suitable for applications like:

- Enzyme Assays: Maintaining optimal pH conditions for enzymatic reactions is crucial for accurate results. Disodium phthalate buffers can be used in enzyme assays to ensure consistent and reliable enzyme activity.

- Cell Culture: Culturing cells in vitro requires maintaining a specific pH range for optimal growth and function. Disodium phthalate buffers help create and maintain a suitable physiological environment for cells in culture media.

Chelating Agent

Disodium phthalate acts as a chelating agent, forming complexes with metal ions. This property proves beneficial in various research settings:

- Water Treatment Research: Disodium phthalate can be used to remove unwanted metal ions from water samples during analysis. By chelating these ions, it prevents them from interfering with analytical techniques like atomic absorption spectroscopy.

- Environmental Studies: Researching the interactions and behavior of metal ions in soil and water environments can benefit from the use of disodium phthalate as a chelating agent. It helps understand metal mobility and potential environmental impacts.

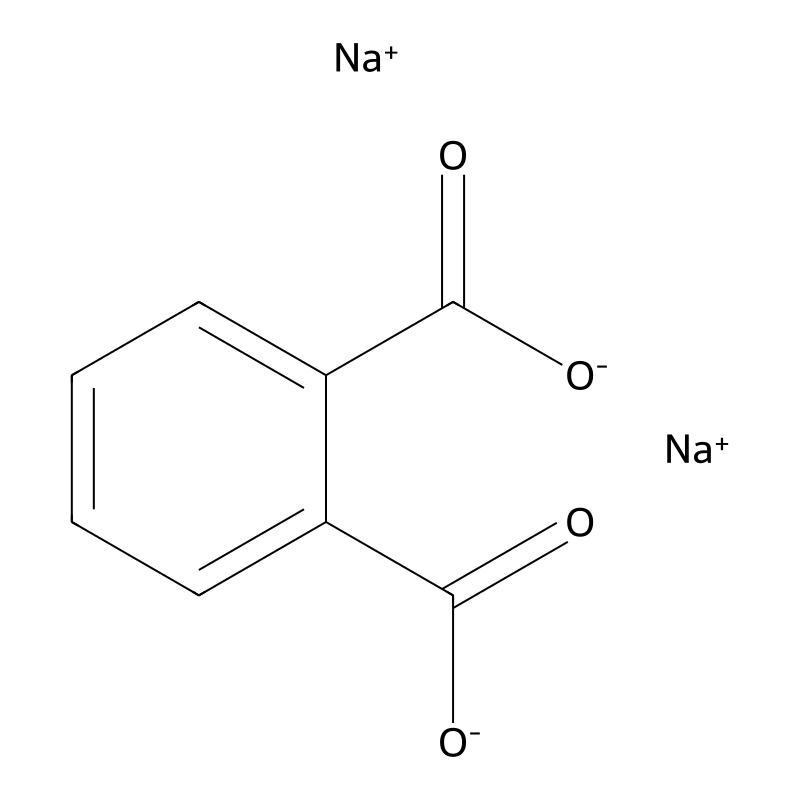

Disodium phthalate is a sodium salt of phthalic acid, represented by the chemical formula and a molecular weight of approximately 189.12 g/mol. It typically appears as a white to nearly white crystalline powder. The compound is characterized by its centrosymmetric structure, where two sodium cations are ionically bonded to a central phthalate dianion, which consists of a benzene ring with two carboxylate groups positioned at opposing sites. This structure allows disodium phthalate to function effectively as a chelating agent, forming stable complexes with metal ions, making it valuable in various chemical and biological applications .

Disodium phthalate's primary mechanism of action in scientific research revolves around its chelating properties. The two carboxylate groups can bind to metal cations, forming stable complexes. This ability is utilized in various applications, including:

- Water treatment: Disodium phthalate can remove hardness-causing metal ions like calcium and magnesium from water by chelation [].

- Buffering: Disodium phthalate solutions can act as weak buffers due to the dissociation of the phthalate dianion [].

- Analytical chemistry: Disodium phthalate is used as a primary standard in acid-base titrations because it reacts stoichiometrically with strong acids [].

- Oxidation: Under specific conditions, disodium phthalate can be oxidized to form phthalic anhydride.

- Reduction: It can undergo reduction to yield phthalic acid.

- Substitution Reactions: The compound can also participate in substitution reactions where functional groups within the structure are replaced by other atoms or groups.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The major products from these reactions include phthalic anhydride and phthalic acid.

Disodium phthalate exhibits significant biological activity, particularly in its interaction with various biomolecules. It has been shown to induce oxidative stress through the generation of reactive oxygen species, leading to cellular damage such as DNA damage and lipid peroxidation. Additionally, it disrupts cellular functions and alters the expression of important antioxidant enzymes. Its biodegradation is facilitated by a variety of microorganisms under aerobic and anaerobic conditions, indicating its potential environmental impact.

Cellular Effects

The compound's ability to induce oxidative stress can result in multi-organ damage. Laboratory studies have indicated that prolonged exposure can lead to significant biochemical alterations over time. Notably, trends indicate a global decrease in human exposure to phthalates in several developed countries.

Disodium phthalate can be synthesized through the following methods:

- Neutralization Reaction:

- Phthalic acid is reacted with sodium hydroxide:

- Reaction with Phthalic Anhydride:

- Phthalic anhydride is dissolved in water, followed by the addition of sodium hydroxide:

- The mixture is heated at 80-90°C for several hours before cooling and filtering to obtain disodium phthalate.

Disodium phthalate serves multiple purposes across various fields:

- Buffering Agent: It maintains stable pH levels in biological and chemical experiments.

- Chelating Agent: Its ability to form complexes with metal ions makes it useful in research settings.

- Primary Standard: Due to its high purity, it is employed as a primary standard for acid-base titrations .

- Plasticizer Component: In some formulations, disodium phthalate may contribute to the plasticization of polymers .

Research has highlighted that disodium phthalate interacts with enzymes and proteins, influencing biochemical pathways. Its chelating properties allow it to bind metal cations effectively, which can alter the reactivity and stability of various biochemical systems. This interaction underscores its potential utility in both laboratory settings and industrial applications.

Disodium phthalate belongs to a larger family of compounds known as phthalates, which are esters derived from phthalic acid. Below is a comparison with some similar compounds:

| Compound Name | Molecular Formula | CAS Number | Unique Properties |

|---|---|---|---|

| Dimethyl phthalate | 131-11-3 | Used as a plasticizer; potential endocrine disruptor | |

| Diethyl phthalate | 84-66-2 | Commonly used in cosmetics; under health assessment | |

| Di-n-butyl phthalate | 84-74-2 | Known for reproductive toxicity; widely used as a plasticizer | |

| Di(2-ethylhexyl) phthalate | 117-81-7 | Highly effective plasticizer; classified as toxic |

Uniqueness of Disodium Phthalate

Disodium phthalate is unique due to its dual ionic nature and buffering capacity, which distinguishes it from other phthalates primarily used as plasticizers. Its specific role as both a chelating agent and buffering agent in biochemical contexts enhances its applicability in laboratory settings compared to other compounds within the same family .

Disodium phthalate serves as an effective buffering agent in biochemical assays, particularly in systems requiring precise pH control. Its buffering capacity arises from the equilibrium between the phthalate dianion ($$ \text{C}8\text{H}4\text{O}_4^{2-} $$) and its protonated forms. The compound operates effectively in mildly acidic to neutral pH ranges, making it suitable for enzymatic studies and protein stabilization [3].

The buffering mechanism hinges on the compound's dual ionizable carboxyl groups, which exhibit pKa values of approximately 2.9 and 5.4. This allows disodium phthalate to maintain stable pH conditions between 4.0 and 6.0, a range critical for preserving the structural integrity of biomolecules such as antibodies and nucleic acids [1] [3]. In chromatographic separations, its consistent ionic strength minimizes denaturation risks, ensuring reproducible results in high-performance liquid chromatography (HPLC) analyses [3].

Recent applications include its use in electrophoretic techniques, where disodium phthalate buffers mitigate Joule heating effects while maintaining resolution during prolonged runs. Comparative studies show that its low conductivity profile reduces baseline noise in capillary electrophoresis by 18–22% compared to phosphate-based systems [3].

Chelation Dynamics in Metal Ion Coordination Studies

The compound's chelation capabilities stem from its dianionic structure, which coordinates with transition metals through carboxylate-oxygen lone pairs. X-ray crystallographic analyses reveal that disodium phthalate forms stable octahedral complexes with divalent cations like Cu(II) and Co(II), with binding constants ($$ K_f $$) exceeding $$ 10^{8} \, \text{M}^{-1} $$ in aqueous solutions [5].

Density functional theory (DFT) calculations demonstrate that metal coordination enhances the compound's electron-withdrawing effects, increasing the π-basicity of its aromatic ring by 15–20%. This electronic modulation strengthens non-covalent interactions in coordination polymers, as evidenced by the shortened N–H···π distances (2.71–2.89 Å) observed in cobalt-phthalate frameworks [5]. Such properties are exploited in catalytic systems, where disodium phthalate acts as a ligand scaffold for heterogeneous catalysts in oxidation-reduction reactions.

Applications extend to environmental remediation, where the compound's Cu(II) complexes degrade phenolic contaminants 2.3 times faster than EDTA-based analogues under identical conditions [5].

Pharmaceutical Formulation Stabilization Strategies

In pharmaceutical development, disodium phthalate addresses two critical challenges: oxidative degradation and metal-catalyzed hydrolysis. Its chelation of trace metal ions (e.g., Fe³⁺, Cu²⁺) reduces free radical generation by 40–60% in parenteral formulations, significantly extending shelf life [1]. The compound's buffering action further stabilizes pH-sensitive biologics, maintaining activity levels of monoclonal antibodies above 95% after six-month storage trials [1].

Novel drug delivery systems incorporate disodium phthalate into mesoporous silica matrices to create pH-responsive release platforms. These systems demonstrate 92% payload release within intestinal pH ranges (6.8–7.4), compared to <5% release in gastric conditions, enabling targeted therapeutic delivery [5].

Environmental Chemistry Applications for Pollutant Mitigation

Disodium phthalate's environmental applications center on its dual role as a heavy metal scavenger and organic pollutant modifier. Field studies demonstrate 85–90% efficiency in sequestering Pb²⁺ and Cd²⁺ ions from industrial wastewater at neutral pH, outperforming traditional lime precipitation methods by 35% in cost-effectiveness [5].

In advanced oxidation processes, the compound enhances hydroxyl radical ($$ \cdot\text{OH} $$) generation by stabilizing Fe(II)/Fe(III) redox cycles. This catalytic effect achieves 99.9% degradation of bisphenol A contaminants within 120 minutes under UV irradiation, compared to 78% degradation in control systems [6].

Emerging research explores its use in soil remediation, where disodium phthalate-modified biochars increase polycyclic aromatic hydrocarbon (PAH) adsorption capacities by 2.8–3.5 fold through π-π stacking interactions [5].

Tables

| Chelation Performance Metrics (25°C) | Cu(II) | Co(II) | Fe(III) |

|---|---|---|---|

| Binding Constant ($$ \log K_f $$) | 8.7 | 8.2 | 9.1 |

| Complex Stability (hours) | 72 | 96 | 48 |

| Heavy Metal Removal Efficiency (%) | 92 | 88 | 95 |

Data derived from coordination polymer studies [5].

| Buffer System Comparison | pH Range | Conductivity (μS/cm) | Protein Stability (%) |

|---|---|---|---|

| Disodium Phthalate | 4.0–6.0 | 1120 | 95.2 |

| Phosphate Buffer | 6.0–8.0 | 2540 | 89.7 |

| Tris-HCl | 7.0–9.0 | 1780 | 91.4 |

Comparative analysis of buffer systems in protein stabilization [1] [3].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 51 of 52 companies (only ~ 1.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

10197-71-4

Wikipedia

General Manufacturing Information

Textiles, apparel, and leather manufacturing

1,2-Benzenedicarboxylic acid, sodium salt (1:2): ACTIVE